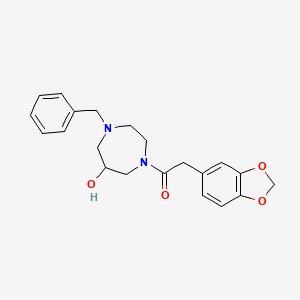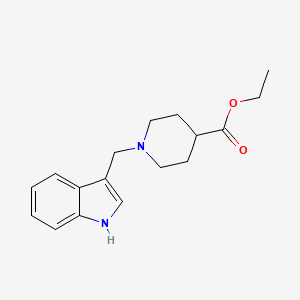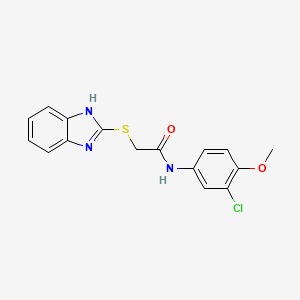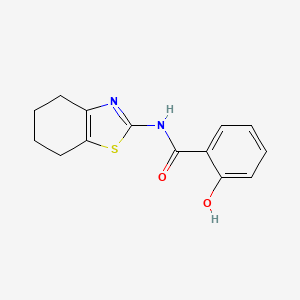
1-(1-naphthylmethyl)-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- The synthesis of derivatives of 1-(1-naphthylmethyl)-4-(2-pyridinyl)piperazine involves reactions like carbonylation, dehydrogenation, and cyclization. For instance, N-(2-Pyridinyl)piperazines react with CO and ethylene in the presence of Rh4(CO)12, leading to a novel carbonylation reaction at a C−H bond in the piperazine ring (Ishii et al., 1997).
Molecular Structure Analysis
- The molecular structure of related compounds, such as 1-(p-Tolyl)-4-[4-(N-naphthalimido)butyl]piperazine, reveals linear elongated molecules with planar fragments and a chair conformation of the piperazine cycle. These structures often form parallel and antiparallel chains through van der Waals interactions (Simonov et al., 2003).
Chemical Reactions and Properties
- Chemical reactions involving 1-(1-naphthylmethyl)-4-(2-pyridinyl)piperazine and its derivatives include interactions with various reagents, leading to the formation of compounds with potential biological activities. For instance, the interaction of derivatives with various reagents can lead to compounds with high DNA binding affinity and potential anticancer activity (Kamal et al., 2008).
Physical Properties Analysis
- The physical properties of 1-(1-naphthylmethyl)-4-(2-pyridinyl)piperazine derivatives can be characterized by techniques like X-ray diffraction, revealing details about molecular conformation and packing. The crystal structure analysis of similar compounds provides insights into their spatial configuration and intermolecular interactions (Özbey et al., 1998).
Chemical Properties Analysis
- The chemical properties of 1-(1-naphthylmethyl)-4-(2-pyridinyl)piperazine derivatives are influenced by the nature of substituents and the molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can significantly affect the reactivity and potential applications of these compounds (Shim et al., 2002).
Future Directions
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-2-9-19-17(6-1)7-5-8-18(19)16-22-12-14-23(15-13-22)20-10-3-4-11-21-20/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXYIDIDZZMWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Naphthylmethyl)-4-(2-pyridinyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide](/img/structure/B5639040.png)
![1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5639047.png)


![8-fluoro-2-{[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl}quinolin-4(1H)-one](/img/structure/B5639075.png)
![1'-[(3-chlorophenoxy)acetyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5639083.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5639087.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5639110.png)

![ethyl ({5-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)carbamate](/img/structure/B5639119.png)

![ethyl 4-[2-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-1-piperazinecarboxylate](/img/structure/B5639129.png)